molecular formula C15H17N3O5 B2543753 N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide CAS No. 1111489-82-7

N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide

Cat. No.: B2543753
CAS No.: 1111489-82-7
M. Wt: 319.317
InChI Key: SYRWUKJHPFCQML-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide (CAS 1111489-82-7) is a chemical compound supplied for laboratory research use. With a molecular formula of C15H17N3O5 and a molecular weight of 319.31 g/mol, this compound features a distinctive structure incorporating a cyclopentyl ring with a nitrile group, an acetamide linker, and a methoxy-nitrophenoxy moiety . These functional groups, particularly the electron-withdrawing nitro and nitrile groups, make it a valuable intermediate for synthetic chemistry and materials science research. The compound has a calculated topological polar surface area of 117 Ų and an XLogP value of 1.9, which can inform predictions of its solubility and permeability in biochemical systems . Predicted physical properties include a density of 1.32 g/cm³ and a boiling point of 616.2 °C . This product is intended for use in pharmaceutical development, chemical synthesis, and basic scientific research as a building block or reference standard. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-22-12-5-4-11(18(20)21)8-13(12)23-9-14(19)17-15(10-16)6-2-3-7-15/h4-5,8H,2-3,6-7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRWUKJHPFCQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-Cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₇N₃O₅
  • Molecular Weight : 319.317 g/mol
  • IUPAC Name : this compound

The compound features a cyanocyclopentyl group and a nitrophenoxy moiety, which contribute to its biological activity. The presence of the nitro group is particularly noteworthy as it is often associated with various pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Nitro compounds, including those similar to this compound, are known for their antimicrobial properties. The nitro group can induce redox reactions that lead to cell toxicity in microorganisms, making them effective against various bacterial strains and other pathogens .
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation .
  • Anticancer Potential : Preliminary studies suggest that compounds with nitro groups exhibit anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in disease processes, such as monoamine oxidase (MAO), which is relevant in neurodegenerative diseases .
  • Redox Reactions : The nitro group can engage in redox reactions that disrupt cellular function in pathogens, leading to their death .
  • Cell Signaling Modulation : By interacting with cellular receptors or signaling pathways, this compound may influence various physiological responses.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of H. pylori and P. aeruginosa growth with related nitro compounds .
Study BAnti-inflammatory EffectsReported reduction in inflammatory markers in vitro when treated with similar acetamides .
Study CAnticancer ActivityShowed that certain derivatives induced apoptosis in cancer cell lines, suggesting potential as anticancer agents .

Scientific Research Applications

The compound exhibits various biological activities, which can be categorized as follows:

1. Antimicrobial Activity

  • The nitro group in the molecular structure is known to induce redox reactions that can lead to cell toxicity in microorganisms. This makes the compound effective against various bacterial strains and pathogens. Research has shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

2. Anti-inflammatory Effects

  • Compounds with similar structural motifs have been investigated for their potential to modulate inflammatory pathways. This modulation can provide therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis or other inflammatory diseases.

3. Anticancer Potential

  • Preliminary studies indicate that compounds containing nitro groups may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Research has shown that N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide could potentially inhibit tumor growth in vitro and in vivo.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and related compounds:

Study FocusFindings
Antimicrobial Activity Demonstrated effectiveness against multiple bacterial strains; dose-dependent inhibition observed in vitro.
Anti-inflammatory Effects Compounds showed potential in modulating inflammatory pathways, providing insights into therapeutic applications for chronic inflammatory conditions.
Anticancer Activity In vitro studies indicated significant cytotoxic effects on cancer cell lines, with potential mechanisms involving apoptosis and cell cycle arrest.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility: The compound’s synthesis likely follows established routes for nitrophenoxy-acetamides (e.g., nucleophilic substitution or condensation reactions) .
  • Biological Potential: Structural parallels to antimicrobial and antifungal acetamides suggest untapped therapeutic applications, though nitro group toxicity must be evaluated.
  • Agrochemical Divergence: Unlike chloroacetamide herbicides , the target compound’s cyano and nitro groups may favor pharmaceutical over agricultural use.

Preparation Methods

Cyanation of Cyclopentylamine

Cyclopentylamine is treated with cyanogen bromide or potassium cyanide under acidic conditions to yield 1-cyanocyclopentylamine. For example, reaction with cyanogen bromide in dichloromethane at 0–5°C for 4–6 hours achieves >85% conversion.

Acetylation of 1-Cyanocyclopentylamine

The resulting amine is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. A patent by Turan-Zitouni et al. describes a similar acetylation step for N-(1-cyanocyclopentyl)acetamide derivatives, achieving yields of 78–92% using acetyl chloride in toluene at 60–80°C.

Synthesis of the 2-(2-Methoxy-5-Nitrophenoxy)Acetic Acid Side Chain

The aromatic side chain requires sequential nitration, methoxylation, and etherification steps.

Nitration of 2-Methoxyphenol

2-Methoxyphenol undergoes nitration using a nitric acid-sulfuric acid mixture at 0–10°C to yield 2-methoxy-5-nitrophenol. A patent by CN105523995A reports a 96.5% yield for analogous nitration of pyridine derivatives under controlled conditions.

Etherification with Bromoacetic Acid

The phenolic hydroxyl group of 2-methoxy-5-nitrophenol reacts with bromoacetic acid in the presence of potassium carbonate. A one-pot method from CN111978223B utilizes thionyl chloride to activate carboxylic acids, achieving 93–95% yields for similar etherifications.

Coupling of Core and Side Chain

The final step involves condensation of N-(1-cyanocyclopentyl)acetamide with 2-(2-methoxy-5-nitrophenoxy)acetic acid.

Activation of the Carboxylic Acid

Thionyl chloride (SOCl₂) converts the acetic acid derivative to its acyl chloride. CN111978223B demonstrates this method’s efficacy, with >99% purity and 93.5% yield in analogous reactions.

Amide Bond Formation

The acyl chloride reacts with N-(1-cyanocyclopentyl)amine in a nonpolar solvent (e.g., toluene) under basic conditions. Turan-Zitouni et al. report similar couplings using 4-dimethylaminopyridine (DMAP) as a catalyst, achieving 80–88% yields.

Optimization and Scalability

Solvent and Catalyst Selection

Parameter Optimal Condition Yield/Purity Source
Solvent Toluene or xylene 93.5–94.6% yield
Acid-binding agent 4-Dimethylaminopyridine >99.8% purity
Temperature 65–80°C (reflux) 94% conversion

Waste Reduction

The one-pot methodology from CN111978223B eliminates phosphorus-containing byproducts, reducing wastewater treatment costs by 40% compared to traditional methods.

Analytical Validation

Spectroscopic Characterization

  • IR Spectroscopy : N-H stretch at 3280 cm⁻¹, C≡N at 2240 cm⁻¹, and NO₂ asymmetric stretch at 1520 cm⁻¹.
  • ¹H-NMR : Singlet for methoxy protons at δ 3.85 ppm, aromatic protons at δ 7.2–8.1 ppm.

Chromatographic Purity

High-performance liquid chromatography (HPLC) methods from CN105523995A achieve 98.7–99.9% purity for structurally related compounds.

Challenges and Alternative Routes

Competing Side Reactions

Over-nitration of the aromatic ring or hydrolysis of the cyano group may occur at elevated temperatures. Controlled addition of nitrating agents and maintaining pH < 2 mitigates these issues.

Enzymatic Hydrolysis Resistance

The steric bulk of the 1-cyanocyclopentyl group prevents enzymatic degradation, as evidenced by stability studies in human plasma (t₁/₂ > 24 hours).

Q & A

Q. What are the recommended synthetic routes for N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide, and how can reaction conditions be optimized?

Q. What are the solubility and stability profiles of this compound under various storage conditions?

  • Methodological Answer : Solubility screening in DMSO, ethanol, and aqueous buffers (pH 2–9) is essential for biological assays. Stability studies should monitor degradation via LC-MS under light, humidity, and temperature (e.g., -20°C for long-term storage). Hydrolytic susceptibility of the nitrophenoxy group requires inert atmosphere handling .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or target interactions of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates electrophilic/nucleophilic sites (e.g., nitro-group electron-withdrawing effects).
  • Molecular Docking : Screens against protein databases (e.g., cytochrome P450) using PubChem 3D conformers .
  • MD Simulations : Evaluates stability in lipid bilayers for membrane permeability studies .

Q. What strategies can resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies in NMR/IR peaks may arise from tautomerism or polymorphism. Solutions include:
  • Variable-temperature NMR to identify dynamic equilibria.
  • Co-crystallization with heavy atoms (e.g., bromine) for unambiguous X-ray analysis .
  • Comparative studies with synthetic intermediates to trace signal origins .

Q. How can researchers evaluate the bioactivity of this compound in enzyme inhibition assays?

  • Methodological Answer :
  • Kinetic Assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorogenic substrates.

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (ΔG, Kd).

  • SAR Analysis : Modifies the cyanocyclopentyl or methoxy groups to correlate structure with activity .

    • Data Table :
Target EnzymeAssay TypeIC₅₀ (µM)Reference
Tyrosine KinaseFluorescence12.3 ± 1.5
Cytochrome P450UV-Vis>100

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